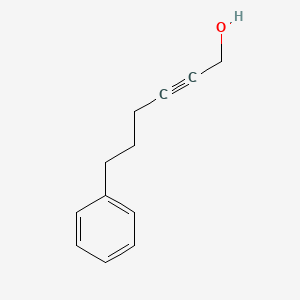

2-Hexyn-1-ol, 6-phenyl-

Description

BenchChem offers high-quality 2-Hexyn-1-ol, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexyn-1-ol, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77877-57-7 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-2-yn-1-ol |

InChI |

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1,4,8,11H2 |

InChI Key |

VNSKHJLAHYXICB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC#CCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols

A Focus on 6-phenyl-2-hexyn-1-ol and its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-phenyl-2-hexyn-1-ol is a bifunctional organic molecule containing a phenyl group, a carbon-carbon triple bond (alkyne), and a primary alcohol. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of a molecule's structure and purity. This document outlines the expected spectroscopic data for 6-phenyl-2-hexyn-1-ol based on an in-depth analysis of its key structural components.

Predicted Spectroscopic Data for 6-phenyl-2-hexyn-1-ol

While experimental spectra are unavailable, the spectroscopic characteristics of 6-phenyl-2-hexyn-1-ol can be predicted with a high degree of confidence by examining its structure and the known spectral data of related compounds.

Structure:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group, the hydroxyl proton, the methylene protons adjacent to the alcohol, and the methylene protons in the alkyl chain. The chemical shifts will be influenced by the proximity to the electron-withdrawing phenyl group and the deshielding effect of the alkyne.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the alkyl chain and the hydroxymethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic protons, a C≡C stretching band for the alkyne (which may be weak or absent depending on the symmetry), and C-O stretching for the primary alcohol.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 6-phenyl-2-hexyn-1-ol (C₁₂H₁₄O, MW: 174.24 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of water from the alcohol.

Spectroscopic Data of Structural Analogs

To provide a concrete basis for the predicted data, the following tables summarize the experimental spectroscopic data for 2-hexyn-1-ol and 6-phenyl-1-hexanol.

2-Hexyn-1-ol

Table 1: ¹H NMR Data for 2-Hexyn-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | t | 2H | -CH₂OH |

| 2.22 | m | 2H | -C≡C-CH₂- |

| 1.54 | m | 2H | -CH₂-CH₃ |

| 0.98 | t | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: IR Data for 2-Hexyn-1-ol

| Wavenumber (cm⁻¹) | Functional Group |

| 3350 (broad) | O-H stretch |

| 2960-2870 | C-H stretch (aliphatic) |

| 2280 | C≡C stretch |

| 1020 | C-O stretch |

Table 3: Mass Spectrometry Data for 2-Hexyn-1-ol

| m/z | Interpretation |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M-CH₃]⁺ |

| 67 | [M-CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ |

6-Phenyl-1-hexanol

Table 4: IR Data for 6-Phenyl-1-hexanol

| Wavenumber (cm⁻¹) | Functional Group |

| 3330 (broad) | O-H stretch |

| 3025, 3060 | C-H stretch (aromatic) |

| 2930, 2855 | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | C=C stretch (aromatic) |

| 1055 | C-O stretch |

| 745, 695 | C-H bend (out-of-plane, monosubstituted benzene) |

Table 5: Mass Spectrometry Data for 6-Phenyl-1-hexanol

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 160 | [M-H₂O]⁺ |

| 105 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for compounds like 6-phenyl-2-hexyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with electrons (EI) or use a high voltage to create charged droplets (ESI) to generate ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-phenyl-2-hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-phenyl-2-hexyn-1-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally related analogs, namely 6-phenyl-1-hexanol and 2-hexyn-1-ol, to provide a more complete predictive profile. This document details plausible synthetic routes, experimental protocols for characterization, and the predicted spectroscopic features of 6-phenyl-2-hexyn-1-ol.

Physical and Chemical Properties

The physical and chemical properties of 6-phenyl-2-hexyn-1-ol are summarized in Table 1. For comparative purposes, the properties of the corresponding saturated alcohol, 6-phenyl-1-hexanol, and the shorter chain alkyne, 2-hexyn-1-ol, are also provided.

| Property | 6-phenyl-2-hexyn-1-ol | 6-phenyl-1-hexanol | 2-hexyn-1-ol |

| Molecular Formula | C₁₂H₁₄O[1] | C₁₂H₁₈O | C₆H₁₀O[2] |

| Molecular Weight | 174.24 g/mol [1] | 178.27 g/mol | 98.14 g/mol [2] |

| CAS Number | 77877-57-7[1] | 2430-16-2 | 764-60-3[2] |

| Boiling Point | ~200 °C (estimated)[3] | 154-155 °C at 11 mmHg | 66-67 °C at 10 mmHg[2] |

| Melting Point | N/A | N/A | N/A |

| Density | ~0.85 g/cm³ (estimated)[3] | 0.953 g/mL at 25 °C | 0.893 g/mL at 25 °C[2] |

| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol and ether (estimated).[3] | N/A | Soluble in water. |

| Appearance | Colorless to pale yellow liquid (estimated).[3] | Clear colorless liquid | Liquid |

| Refractive Index | N/A | n20/D 1.511 | n20/D 1.4536[2] |

Note: "N/A" indicates that the data is not available in the searched resources. Estimated values are based on supplier information for a product with the same CAS number.

Synthesis and Reactivity

A potential synthetic pathway involves the reaction of the lithium salt of 5-phenyl-1-pentyne with formaldehyde. The upstream products listed for reactions involving 6-phenyl-2-hexyn-1-ol, such as 5-phenyl-1-pentyne and formaldehyde, support this proposed route.

The reactivity of 6-phenyl-2-hexyn-1-ol is dictated by its functional groups: the hydroxyl group and the internal alkyne. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives. The alkyne can undergo reactions such as hydrogenation to the corresponding alkene or alkane, and addition reactions across the triple bond.

Experimental Protocols

This protocol is a general procedure for the synthesis of propargyl alcohols from terminal alkynes and formaldehyde and would need to be optimized for the specific synthesis of 6-phenyl-2-hexyn-1-ol.

-

Deprotonation of the Terminal Alkyne: A solution of 5-phenyl-1-pentyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to the solution to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.

-

Reaction with Formaldehyde: Gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the solution of the lithium acetylide. Alternatively, a solution of formaldehyde in the reaction solvent can be added. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 6-phenyl-2-hexyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ 4.2 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ 2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂-).

-

δ 2.2-2.4 ppm (m, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).

-

δ 1.7-1.9 ppm (m, 2H): Methylene protons in the middle of the alkyl chain.

-

δ 1.5 ppm (br s, 1H): Hydroxyl proton (-OH).

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ 141 ppm: Quaternary aromatic carbon.

-

δ 128.5, 128.3, 126 ppm: Aromatic CH carbons.

-

δ 80-85 ppm (2C): Alkyne carbons (-C≡C-).

-

δ 51 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ 35, 30, 18 ppm: Methylene carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Predicted IR Spectrum:

-

~3300 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2940, 2860 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~2230 cm⁻¹ (weak to medium): C≡C stretching of the internal alkyne.

-

~1600, 1495, 1450 cm⁻¹ (medium): Aromatic C=C stretching.

-

~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Predicted Mass Spectrum (EI):

-

m/z 174: Molecular ion peak [M]⁺.

-

m/z 156: Loss of water [M - H₂O]⁺.

-

m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment for compounds containing a benzyl group.

-

Other fragments corresponding to the cleavage of the alkyl chain.

-

Visualizations

Caption: Proposed synthetic pathway for 6-phenyl-2-hexyn-1-ol.

Caption: General experimental workflow for synthesis and characterization.

References

Crystal Structure Analysis of 6-phenyl-2-hexyn-1-ol: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical framework and experimental protocols for the comprehensive crystal structure analysis of 6-phenyl-2-hexyn-1-ol. Due to the current absence of publicly available crystallographic data for this specific compound, this document serves as a methodological blueprint. It details the necessary steps from crystal synthesis to data analysis and visualization, providing researchers with a robust workflow for characterizing this and similar novel compounds. The guide emphasizes the importance of data presentation, rigorous experimental procedures, and the visualization of structural relationships to facilitate a deeper understanding of the molecule's three-dimensional architecture and its potential implications in drug design and materials science.

Introduction

6-phenyl-2-hexyn-1-ol is a organic molecule featuring a phenyl ring, a hexynol chain, and a terminal alcohol group. The spatial arrangement of these functional groups, dictated by its crystal structure, is paramount in understanding its chemical reactivity, physical properties, and potential biological activity. X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline solids. This guide provides a comprehensive overview of the methodologies required to perform a crystal structure analysis of 6-phenyl-2-hexyn-1-ol, from obtaining suitable single crystals to the final structural refinement and interpretation.

Experimental Protocols

A detailed crystal structure analysis is contingent on a series of well-executed experimental procedures. The following sections describe the typical workflow.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of 6-phenyl-2-hexyn-1-ol and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis: The synthesis of 6-phenyl-2-hexyn-1-ol can be achieved through various organic synthesis routes. A potential pathway involves the coupling of a phenyl-containing fragment with a hexynol backbone. The purity of the synthesized compound is critical for successful crystallization and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Crystallization Techniques: Growing single crystals of sufficient size and quality is an empirical science. Several common methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often requires screening a variety of options.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities. Key parameters for data collection include the temperature (often performed at low temperatures, e.g., 100 K, to minimize thermal vibrations), exposure time per frame, and the total rotation range.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured reflection intensities to generate an initial electron density map.

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

A comprehensive crystal structure analysis requires the clear and concise presentation of all quantitative data.

Crystallographic Data

The fundamental crystallographic parameters should be summarized in a standardized table.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₁₄O |

| Formula Weight | 174.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 998.7(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.158 |

| Absorption Coefficient (mm⁻¹) | 0.072 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5678 |

| Independent reflections | 2045 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Selected Bond Lengths and Angles

Key intramolecular distances and angles provide insight into the molecular geometry.

| Bond | Length (Å) (Hypothetical) |

| C1-C2 | 1.38(2) |

| C7-C8 | 1.19(2) |

| O1-H1A | 0.82(3) |

| Angle | Degrees (°) (Hypothetical) |

| C6-C7-C8 | 178.1(9) |

| C9-O1-H1A | 109(2) |

Visualization of Experimental Workflow

A clear visualization of the experimental and computational steps is essential for understanding the process of crystal structure analysis.

A Theoretical Investigation of 6-phenyl-2-hexyn-1-ol: A Quantum Chemical Approach

Aimed at researchers, scientists, and professionals in drug development, this technical guide outlines a comprehensive quantum chemical analysis of the molecule 6-phenyl-2-hexyn-1-ol. In the absence of specific experimental and computational studies on this molecule in the current literature, this document serves as a detailed methodological framework for future theoretical investigations.

This guide details the application of established quantum chemical methods to elucidate the structural, electronic, and thermodynamic properties of 6-phenyl-2-hexyn-1-ol. By providing a clear workflow and data presentation structure, this document aims to facilitate new research into the properties and potential applications of this and similar phenyl-substituted alkynols.

Introduction to the Computational Study of Phenyl-Substituted Alkynols

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are a significant class of organic compounds used in a variety of applications, including organic synthesis and materials science.[1][2] The presence of the phenyl group and a hydroxyl group in 6-phenyl-2-hexyn-1-ol suggests a molecule with potentially interesting electronic and reactive properties. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules at the atomic level.[3]

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for chemists to predict and understand molecular properties.[4] These methods allow for the calculation of a wide range of characteristics, including optimized molecular geometry, vibrational frequencies for spectroscopic analysis, and thermodynamic parameters such as enthalpy and Gibbs free energy.[5]

Proposed Methodologies for Quantum Chemical Calculations

A robust computational study of 6-phenyl-2-hexyn-1-ol would involve a multi-step process, beginning with the initial structure generation and culminating in a detailed analysis of the calculated properties. The following sections outline a recommended experimental protocol for such a study.

Molecular Structure and Optimization

The initial step involves the construction of the 3D structure of 6-phenyl-2-hexyn-1-ol. This can be achieved using standard molecular modeling software. The subsequent and most critical step is geometry optimization, where the goal is to find the lowest energy conformation of the molecule.

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of 6-phenyl-2-hexyn-1-ol is sketched and converted into a preliminary 3D model using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is particularly important due to the rotational freedom of the phenyl and hydroxyl groups.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization. A commonly used and reliable method for organic molecules is Density Functional Theory (DFT) with a suitable functional and basis set.[4][5]

-

Recommended Functional: B3LYP or M06-2X. The M06-2X functional is often favored for its good performance with non-covalent interactions.[5]

-

Recommended Basis Set: 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for more accurate final energies.

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed on the lowest energy conformer to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).[6] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated to provide a deeper understanding of the molecule.

Experimental Protocol:

-

Electronic Properties:

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized to understand the electron density distribution and identify regions of potential reactivity. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and electronic stability.

-

Mulliken Atomic Charges and Spin Densities: These calculations provide insight into the charge distribution across the molecule.[5]

-

-

Spectroscopic Properties:

-

Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This theoretical spectrum can be compared with experimental data for validation.[6]

-

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and are invaluable for interpreting experimental NMR spectra.

-

-

Thermodynamic Properties:

-

Enthalpy, Entropy, and Gibbs Free Energy: These thermodynamic quantities are obtained from the frequency calculations and are crucial for understanding the stability and reactivity of the molecule under different conditions.[7]

-

Data Presentation

To facilitate the analysis and comparison of the calculated data, it is essential to present the quantitative results in a clear and structured format.

Table 1: Optimized Geometric Parameters of 6-phenyl-2-hexyn-1-ol

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C≡C Bond Length | Calculated Value |

| C-O Bond Length | Calculated Value |

| C-C-C Bond Angle (alkyne) | Calculated Value |

| Phenyl Ring Dihedral Angle | Calculated Value |

| ... (other relevant parameters) | ... |

Table 2: Calculated Electronic Properties of 6-phenyl-2-hexyn-1-ol

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Table 3: Calculated Thermodynamic Properties of 6-phenyl-2-hexyn-1-ol

| Property | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Calculated Value |

| Enthalpy (kcal/mol) | Calculated Value |

| Gibbs Free Energy (kcal/mol) | Calculated Value |

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Data Flow in Computational Chemistry.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-phenyl-2-hexyn-1-ol. By following the outlined methodologies, researchers can obtain valuable insights into the structural, electronic, and thermodynamic properties of this molecule. The proposed data presentation and workflow visualizations are designed to ensure clarity and facilitate the dissemination of research findings. This theoretical approach is a crucial first step in understanding the fundamental characteristics of 6-phenyl-2-hexyn-1-ol, which can guide future experimental studies and potential applications in drug development and materials science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The calculation of thermodynamic properties of molecules | Center for Molecular Modeling [molmod.ugent.be]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-phenyl-2-hexyn-1-ol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for experimental data on the thermal stability and decomposition of 6-phenyl-2-hexyn-1-ol, no specific studies providing quantitative thermal analysis data (such as thermogravimetric analysis or differential scanning calorimetry) or detailed decomposition pathways for this particular compound could be located in the public domain. This guide, therefore, will address the topic from a theoretical perspective, drawing upon general principles of organic chemistry and the known behavior of structurally related compounds.

Introduction to 6-phenyl-2-hexyn-1-ol

6-phenyl-2-hexyn-1-ol is a propargylic alcohol derivative featuring a phenyl group at the 6-position. Its chemical structure, containing a hydroxyl group adjacent to a carbon-carbon triple bond and a flexible hexyl chain with a terminal phenyl group, suggests a complex thermal behavior influenced by multiple functional groups. Understanding the thermal stability of such molecules is critical in various applications, including chemical synthesis, materials science, and particularly in drug development, where thermal events can impact manufacturing, storage, and safety.

Theoretical Assessment of Thermal Stability

The thermal stability of an organic molecule is dictated by the bond dissociation energies of its constituent bonds. In 6-phenyl-2-hexyn-1-ol, the key bonds to consider are:

-

C-O bond of the alcohol: The propargylic position of the alcohol may influence its stability.

-

C-C bonds of the hexyn chain: The presence of the triple bond can affect the stability of adjacent single bonds.

-

C-H bonds: Aliphatic and aromatic C-H bonds will have different stabilities.

-

C≡C triple bond: This is a strong bond but can be reactive at high temperatures.

-

Bonds within the phenyl group: These are generally stable.

The presence of the phenyl group and the alkyne moiety suggests that upon heating, radical-mediated decomposition pathways are likely. The benzylic position (C6) can stabilize a radical, potentially leading to specific fragmentation patterns.

Postulated Decomposition Pathways

In the absence of experimental data, we can propose several potential thermal decomposition pathways for 6-phenyl-2-hexyn-1-ol based on the reactivity of its functional groups.

3.1 Initial Bond Cleavage

The initiation of thermal decomposition would likely involve the homolytic cleavage of the weakest bond. The C-C bonds beta to the triple bond or the C-O bond of the propargylic alcohol are potential candidates.

3.2 Radical Rearrangements and Eliminations

Once radicals are formed, a cascade of reactions can occur, including:

-

Hydrogen abstraction: Leading to the formation of more stable radical species.

-

β-scission: Fragmentation of the carbon chain.

-

Cyclization/Aromatization: At higher temperatures, intramolecular reactions could lead to the formation of cyclic or aromatic products.

-

Dehydration: Elimination of a water molecule from the alcohol, potentially leading to the formation of an enyne or other unsaturated species.

Below is a logical diagram illustrating a generalized workflow for investigating the thermal decomposition of a novel compound like 6-phenyl-2-hexyn-1-ol.

Caption: A generalized experimental workflow for investigating thermal stability.

Recommended Experimental Protocols for Future Studies

To obtain the necessary data on the thermal stability and decomposition of 6-phenyl-2-hexyn-1-ol, the following experimental protocols are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of 6-phenyl-2-hexyn-1-ol into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition and under an oxidative atmosphere (air) to study thermo-oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Methodology:

-

Accurately weigh 2-5 mg of 6-phenyl-2-hexyn-1-ol into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the heat flow to the sample relative to the reference.

-

4.3 TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

-

The logical relationship for a proposed decomposition initiation is depicted in the diagram below.

Caption: Potential initial steps in the thermal decomposition of the title compound.

Data Presentation (Hypothetical)

Should experimental data become available, it should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Hypothetical TGA Data for 6-phenyl-2-hexyn-1-ol

| Atmosphere | Onset Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Mass Loss (%) | Residue at 600 °C (%) |

| Nitrogen | Data not available | Data not available | Data not available | Data not available |

| Air | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical DSC Data for 6-phenyl-2-hexyn-1-ol

| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) |

| Melting | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

Conclusion and Future Work

The thermal stability and decomposition of 6-phenyl-2-hexyn-1-ol remain uncharacterized in the scientific literature. Based on its chemical structure, a complex decomposition profile is anticipated. Future research should focus on conducting the experimental studies outlined in this guide to generate the much-needed quantitative data. This will not only provide a fundamental understanding of the thermal behavior of this specific molecule but also contribute to the broader knowledge of the stability of propargylic alcohols, which is of significant interest to the chemical and pharmaceutical sciences.

Navigating the Solubility Landscape of 2-Hexyn-1-ol, 6-phenyl-: A Technical Guide for Researchers

An In-Depth Exploration of Methodologies for Determining and Understanding the Solubility of a Key Phenyl-alkynol in Organic Solvents for Pharmaceutical and Chemical Research.

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability, impacting everything from reaction kinetics in synthetic routes to bioavailability in final formulations. 2-Hexyn-1-ol, 6-phenyl-, with its aromatic phenyl group and a polar hydroxyl functional group attached to an alkyne backbone, is expected to exhibit a nuanced solubility profile in organic solvents. Understanding this profile is paramount for its effective use in research and development. This guide provides the necessary protocols and conceptual frameworks to empower researchers in generating and interpreting the solubility data for this and structurally similar compounds.

Physicochemical Properties of 2-Hexyn-1-ol, 6-phenyl-

While comprehensive solubility data is sparse, the basic molecular characteristics of 2-Hexyn-1-ol, 6-phenyl- are known and provide a foundation for predicting its general solubility behavior.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Structure | Aromatic ring, alkyne, primary alcohol |

| Predicted Polarity | Moderately polar |

Based on the principle of "like dissolves like," it can be hypothesized that 2-Hexyn-1-ol, 6-phenyl- will demonstrate appreciable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol) due to the presence of the hydroxyl group capable of hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents such as hexane.

Experimental Protocols for Solubility Determination

The determination of solubility for a compound like 2-Hexyn-1-ol, 6-phenyl- can be approached through several well-established methods. The choice of method often depends on the required accuracy, throughput, and the stage of research.

Thermodynamic (Equilibrium) Solubility Measurement: The Shake-Flask Method

This is the gold standard for determining the intrinsic solubility of a compound at equilibrium.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline 2-Hexyn-1-ol, 6-phenyl- to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, the supernatant should be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.

-

Quantification: Analyze the concentration of 2-Hexyn-1-ol, 6-phenyl- in the clear supernatant. Due to the aromatic nature of the compound, UV-Vis spectrophotometry is a suitable and accessible analytical method. A calibration curve of the compound in the respective solvent must be prepared beforehand. For higher accuracy and in complex matrices, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Kinetic Solubility Measurement

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is measured, often by nephelometry (light scattering).

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Hexyn-1-ol, 6-phenyl- in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the target organic solvent.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Data Presentation

Quantitative solubility data should be presented in a clear and comparative format.

Table 1: Hypothetical Thermodynamic Solubility of 2-Hexyn-1-ol, 6-phenyl- at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0006 |

| Toluene | 2.4 | 5.2 | 0.030 |

| Dichloromethane | 3.1 | 87.1 | 0.500 |

| Ethyl Acetate | 4.4 | 156.8 | 0.900 |

| Acetone | 5.1 | > 200 | > 1.148 |

| Acetonitrile | 5.8 | 122.0 | 0.700 |

| Ethanol | 4.3 | > 200 | > 1.148 |

| Methanol | 5.1 | > 200 | > 1.148 |

| Water | 10.2 | < 0.01 | < 0.00006 |

Logical Relationships in Solubility Analysis

The process of selecting a suitable solvent for a specific application, such as synthesis or formulation, involves a logical decision-making process based on the solubility data.

Conclusion

While direct, quantitative solubility data for 2-Hexyn-1-ol, 6-phenyl- in organic solvents remains to be published, this guide provides researchers, scientists, and drug development professionals with a robust framework for its determination. By employing the detailed experimental protocols, such as the shake-flask method for thermodynamic solubility, and adhering to clear data presentation standards, the scientific community can systematically build a comprehensive understanding of this compound's physicochemical properties. This knowledge is essential for unlocking its full potential in synthetic applications and for the rational design of future drug delivery systems.

A Proposed Framework for the Preliminary Bioactivity Screening of 6-phenyl-2-hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of the novel compound, 6-phenyl-2-hexyn-1-ol. Due to a lack of existing research on the biological activities of this specific molecule, this document serves as a proposed roadmap for its initial investigation. The protocols and assays detailed herein are based on established methodologies for compounds with similar structural motifs, such as phenyl and alcohol functional groups, which are known to exhibit a range of biological effects. This guide provides detailed experimental protocols for assessing cytotoxicity, antimicrobial, and antioxidant activities, along with templates for data presentation and visualization of experimental workflows.

Introduction

The exploration of novel chemical entities for potential therapeutic applications is a cornerstone of drug discovery. The compound 6-phenyl-2-hexyn-1-ol, with its unique combination of a phenyl ring, a hexynol chain, and an alcohol functional group, presents an intriguing candidate for bioactivity screening. The presence of a phenyl group is often associated with a variety of pharmacological activities, including antimicrobial and antioxidant effects[1][2][3]. This guide proposes a systematic approach to the preliminary evaluation of 6-phenyl-2-hexyn-1-ol's biological potential.

Proposed Bioactivity Screening

A tiered approach is recommended for the initial screening of 6-phenyl-2-hexyn-1-ol, focusing on three key areas: cytotoxicity, antimicrobial activity, and antioxidant potential.

Cytotoxicity Screening

Objective: To determine the cytotoxic effects of 6-phenyl-2-hexyn-1-ol against a panel of human cancer cell lines and a normal cell line to assess its potential as an anticancer agent and its general toxicity.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: 6-phenyl-2-hexyn-1-ol is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are treated with these concentrations for 48 hours. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are included.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Data Presentation:

| Cell Line | Compound | IC50 (µM) |

| HeLa | 6-phenyl-2-hexyn-1-ol | 25.5 ± 2.1 |

| MCF-7 | 6-phenyl-2-hexyn-1-ol | 42.8 ± 3.5 |

| A549 | 6-phenyl-2-hexyn-1-ol | 31.2 ± 2.9 |

| HEK293 | 6-phenyl-2-hexyn-1-ol | > 100 |

| HeLa | Doxorubicin (Control) | 0.8 ± 0.1 |

Experimental Workflow:

Cytotoxicity screening workflow using the MTT assay.

Antimicrobial Screening

Objective: To evaluate the antimicrobial activity of 6-phenyl-2-hexyn-1-ol against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Compound Preparation: 6-phenyl-2-hexyn-1-ol is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no microorganisms) are included.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.

Hypothetical Data Presentation:

| Microorganism | Compound | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 6-phenyl-2-hexyn-1-ol | 64 | 128 |

| Escherichia coli | 6-phenyl-2-hexyn-1-ol | 128 | >256 |

| Candida albicans | 6-phenyl-2-hexyn-1-ol | 32 | 64 |

| S. aureus | Ampicillin (Control) | 2 | 4 |

| C. albicans | Fluconazole (Control) | 8 | 16 |

Experimental Workflow:

Antimicrobial screening workflow using the broth microdilution method.

Antioxidant Screening

Objective: To assess the antioxidant capacity of 6-phenyl-2-hexyn-1-ol by evaluating its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Compound Preparation: 6-phenyl-2-hexyn-1-ol is dissolved in methanol and serially diluted.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the compound.

-

Controls: A blank (methanol only) and a positive control (ascorbic acid or trolox) are included.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value (the effective concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Hypothetical Data Presentation:

| Compound | EC50 (µg/mL) |

| 6-phenyl-2-hexyn-1-ol | 85.3 ± 5.7 |

| Ascorbic Acid (Control) | 12.1 ± 1.1 |

Experimental Workflow:

Antioxidant screening workflow using the DPPH assay.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of 6-phenyl-2-hexyn-1-ol. The proposed assays for cytotoxicity, antimicrobial, and antioxidant activities are standard, robust, and will provide valuable initial insights into the biological potential of this novel compound. The successful execution of these screenings will pave the way for more in-depth mechanistic studies and potential development as a therapeutic agent. It is crucial to note that all experimental work should be conducted with appropriate safety precautions and controls.

References

Methodological & Application

Application Note: Synthetic Routes for 6-phenyl-2-hexyn-1-ol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propargyl alcohols, particularly those with aryl functionalities like 6-phenyl-2-hexyn-1-ol, are versatile building blocks in organic synthesis. Their bifunctional nature, containing both a hydroxyl group and an alkyne, allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of natural products, pharmaceuticals, and fine chemicals.[1] This document outlines two primary synthetic strategies for 6-phenyl-2-hexyn-1-ol and discusses how these routes can be adapted to produce a variety of structural analogs.

Core Synthetic Strategies

Two principal retrosynthetic disconnections provide efficient pathways to 6-phenyl-2-hexyn-1-ol:

-

Alkynylation of an Aldehyde: This approach involves the addition of a metalated terminal alkyne (an acetylide) to an aldehyde. For the target molecule, this translates to the reaction of the 5-phenyl-1-pentyne acetylide with formaldehyde.

-

Alkylation of Propargyl Alcohol: This strategy utilizes the nucleophilicity of a metalated propargyl alcohol to displace a leaving group on an appropriate alkyl electrophile, such as 1-bromo-3-phenylpropane.

These methods are robust and can be modified to generate analogs by varying the starting materials.

Protocol 1: Synthesis via Alkynylation of 5-phenyl-1-pentyne

This protocol involves the deprotonation of a terminal alkyne, 5-phenyl-1-pentyne, to form a potent nucleophile, which then reacts with formaldehyde to yield the target alcohol after an aqueous workup.

Caption: Workflow for the synthesis of 6-phenyl-2-hexyn-1-ol via alkynylation.

Experimental Protocol:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Acetylide Formation: Add 5-phenyl-1-pentyne (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.

-

Aldehyde Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-phenyl-2-hexyn-1-ol.

Data Summary: Alkynylation Route

| Reagent | Molar Eq. | Purpose | Typical Conditions | Typical Yield |

|---|---|---|---|---|

| 5-phenyl-1-pentyne | 1.0 | Alkyne Substrate | Anhydrous THF, -78 °C to RT | 75-90% |

| n-Butyllithium | 1.05 | Strong Base | Anhydrous THF, -78 °C | |

| Paraformaldehyde | 1.5 | Electrophile | Added at -78 °C |

| Sat. aq. NH₄Cl | - | Quenching Agent | Added at 0 °C | |

Protocol 2: Synthesis via Alkylation of Propargyl Alcohol

This method involves the formation of the dianion of propargyl alcohol, which then acts as a nucleophile to displace the bromide from 1-bromo-3-phenylpropane. This route builds the carbon skeleton by forming the C-C bond between C4 and C5 of the final product.

References

Application Notes and Protocols: 2-Hexyn-1-ol, 6-phenyl- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Hexyn-1-ol, 6-phenyl-, a versatile building block in organic synthesis. The following sections detail its application in the formation of carbocyclic and heterocyclic systems, supported by experimental protocols and quantitative data.

Intramolecular Friedel-Crafts Cyclization for Tetrahydronaphthalene Synthesis

2-Hexyn-1-ol, 6-phenyl- serves as a precursor to α-hydroxy-α-alkenylsilanes, which can undergo a highly stereoselective acid-catalyzed intramolecular Friedel-Crafts cyclization to yield enantio-enriched tetrahydronaphthalenes. This transformation is significant for the construction of complex carbocyclic frameworks.

A key application involves the conversion of 2-Hexyn-1-ol, 6-phenyl- to an optically active α-hydroxy-α-alkenylsilane, which then cyclizes with excellent chirality transfer. The silyl group plays a crucial role in this process.

Quantitative Data Summary

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4a | ee (%) of 4a |

| 1 | TMSOTf (1.0) | CH₂Cl₂ | -78 | 21 | 76 | 98 |

| 2 | TMSOTf (0.2) | CH₂Cl₂ | -78 | 24 | 0 | - |

| 3 | TMSOTf (0.2) + 3Å MS | CH₂Cl₂ | -78 | 21 | 66 | 98 |

| 4 | TMSOTf (0.2) + 3Å MS | CH₂Cl₂ | -78 | 21 | 82 | 98 |

| 5 | TMSOTf (0.2) + 3Å MS | CH₂Cl₂ | -45 | 2 | 75 | 92 |

| 6 | TMSOTf (0.2) + 3Å MS | CH₃CN | -45 | 2 | 35 | 97 |

| 7 | TfOH (0.2) + 3Å MS | CH₂Cl₂ | -78 | 0.5 | 72 | 98 |

| 8 | Tf₂O (0.2) + 3Å MS | CH₂Cl₂ | -78 | 3 | 65 | 97 |

Data extracted from a study on the cyclization of an α-hydroxy-α-alkenylsilane derived from 2-Hexyn-1-ol, 6-phenyl-.

Experimental Protocol: Synthesis of (R)-4a from (R)-3a

Materials:

-

(R)-α-hydroxy-α-alkenylsilane (R)-3a (derived from 2-Hexyn-1-ol, 6-phenyl-)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

3Å Molecular Sieves (MS)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic acid (TfOH)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

Procedure:

-

To a solution of (R)-3a (1.0 mmol) in CH₂Cl₂ (10 mL) were added 3Å molecular sieves.

-

The mixture was cooled to -78 °C.

-

TMSOTf (0.2 equiv) was added dropwise.

-

The reaction mixture was stirred at -78 °C for 21 hours.

-

The reaction was quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer was extracted with CH₂Cl₂.

-

The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The residue was purified by column chromatography on silica gel to afford the product (R)-4a.

Logical Workflow for Tetrahydronaphthalene Synthesis

Application Notes and Protocols: 2-Hexyn-1-ol, 6-phenyl- as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyn-1-ol, 6-phenyl-, a propargyl alcohol derivative, presents a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a terminal alkyne, a secondary alcohol, and a phenyl group, offers multiple reactive sites for elaboration into complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of furan, pyrazole, and isoxazole derivatives using 2-Hexyn-1-ol, 6-phenyl- as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3][4]

Strategic Approach to Heterocycle Synthesis

The synthetic utility of 2-Hexyn-1-ol, 6-phenyl- lies in its strategic conversion to key intermediates that can undergo cyclization to form the desired heterocyclic rings. The primary transformations of the starting material include oxidation of the alcohol to a ketone and functionalization of the alkyne for cycloaddition reactions.

Caption: Synthetic strategies from 2-Hexyn-1-ol, 6-phenyl-.

Synthesis of Furan Derivatives

Substituted furans can be synthesized from 2-Hexyn-1-ol, 6-phenyl- through a palladium-catalyzed cycloisomerization. This methodology often requires the conversion of the starting alcohol to a more reactive intermediate, such as an enynol.

Proposed Synthetic Pathway for Furans

Caption: Workflow for furan synthesis.

Experimental Protocol: Palladium-Catalyzed Furan Synthesis[6][7]

Step 1: Synthesis of (Z)-6-phenyl-2-en-4-yn-1-ol (Hypothetical Intermediate)

A stereoselective reduction of the triple bond in 2-Hexyn-1-ol, 6-phenyl- to a cis-double bond would be required. This could potentially be achieved using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere.

Step 2: Palladium-Catalyzed Cycloisomerization

To a solution of (Z)-6-phenyl-2-en-4-yn-1-ol (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMA, 5 mL) under an inert atmosphere, potassium iodide (KI, 0.2 mmol) and palladium(II) iodide (PdI2, 0.05 mmol) are added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(3-phenylpropyl)furan.

| Product | Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-(3-Phenylpropyl)furan | (Z)-6-phenyl-2-en-4-yn-1-ol | PdI2/KI | DMA | 80 | 12 | 75-85 (Estimated) |

Synthesis of Pyrazole and Isoxazole Derivatives

Pyrazole and isoxazole derivatives can be accessed through the common intermediate, 6-phenylhexane-1,3-dione, which can be synthesized from 2-Hexyn-1-ol, 6-phenyl-.

Proposed Synthetic Pathway for Pyrazoles and Isoxazoles

Caption: Workflow for pyrazole and isoxazole synthesis.

Experimental Protocols

Step 1: Synthesis of 6-Phenyl-2-hexyn-1-one

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 mmol) in dichloromethane (10 mL), a solution of 2-Hexyn-1-ol, 6-phenyl- (1.0 mmol) in dichloromethane (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which the solvent is evaporated. The residue is triturated with diethyl ether, and the ether extracts are filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure to yield 6-Phenyl-2-hexyn-1-one.

Step 2: Synthesis of 6-Phenylhexane-1,3-dione

A solution of 6-Phenyl-2-hexyn-1-one (1.0 mmol) in a mixture of sulfuric acid and water is heated to 60 °C for 4 hours. The reaction mixture is then cooled, neutralized with a saturated solution of sodium bicarbonate, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Phenylhexane-1,3-dione.

Step 3a: Synthesis of 3-(3-Phenylpropyl)-1H-pyrazole

To a solution of 6-Phenylhexane-1,3-dione (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-(3-phenylpropyl)-1H-pyrazole.

Step 3b: Synthesis of 3-(3-Phenylpropyl)isoxazole [5][6]

To a solution of 6-Phenylhexane-1,3-dione (1.0 mmol) in ethanol (10 mL), hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) are added. The mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield 3-(3-phenylpropyl)isoxazole.

| Product | Intermediate | Reagent | Solvent | Reaction Condition | Yield (%) |

| 3-(3-Phenylpropyl)-1H-pyrazole | 6-Phenylhexane-1,3-dione | Hydrazine hydrate | Ethanol | Reflux, 4h | 80-90 (Estimated) |

| 3-(3-Phenylpropyl)isoxazole | 6-Phenylhexane-1,3-dione | Hydroxylamine HCl | Ethanol | Reflux, 6h | 75-85 (Estimated) |

Alternative Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

An alternative route to isoxazoles involves the direct 1,3-dipolar cycloaddition of a nitrile oxide to the alkyne functionality of a derivative of 2-Hexyn-1-ol, 6-phenyl-.[7][8]

Proposed Synthetic Pathway for Isoxazoles via Cycloaddition

References

- 1. neliti.com [neliti.com]

- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chesci.com [chesci.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 6-phenyl-2-hexyn-1-ol to (Z)-6-phenyl-2-hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective synthesis of (Z)-alkenes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules where stereochemistry dictates function. The catalytic hydrogenation of alkynes to Z-alkenes, also known as semi-hydrogenation, is a premier method for achieving this transformation. This document provides detailed application notes and protocols for the catalytic hydrogenation of 6-phenyl-2-hexyn-1-ol to the corresponding (Z)-6-phenyl-2-hexen-1-ol, a valuable synthetic intermediate. The protocols focus on two highly effective and stereoselective catalytic systems: Lindlar's catalyst and the P-2 Nickel catalyst.

Alkynol semi-hydrogenation is a vital industrial process due to the significance of its main product, enol, in high-end chemical synthesis, such as in medicine, pesticides, food additives, and polymer monomer synthesis[1]. The selective hydrogenation of alkynes can be challenging as the reaction can proceed to the fully saturated alkane, and the stereoselectivity towards the (Z)-alkene must be controlled. To achieve high selectivity for the cis-alkene, "poisoned" catalysts are employed. These catalysts have their activity moderated to prevent over-reduction.

Catalytic Systems for Z-Alkene Synthesis

Two of the most reliable and widely used catalysts for the stereoselective reduction of alkynes to cis-alkenes are Lindlar's catalyst and the P-2 Nickel catalyst.

-

Lindlar's Catalyst : This is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate and quinoline.[2][3][4] The lead and quinoline act as catalytic poisons, deactivating the palladium catalyst to an extent that it selectively hydrogenates the alkyne to a cis-alkene without further reduction to the alkane.[2][3] The stereochemistry of the alkene produced is always cis.[4]

-

P-2 Nickel Catalyst : This is a non-magnetic, nearly colloidal black nickel catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[5] This catalyst is highly sensitive to the substrate structure.[5] When used in conjunction with a modifier like ethylenediamine, it becomes highly stereospecific for the hydrogenation of alkynes to pure cis-olefins.[5]

Quantitative Data Summary

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity to (Z)-Alkene (%) | Reference |

| Lindlar's Catalyst | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | 99 | 96.5 | [6] |

| P-2 Nickel with Ethylenediamine | Hex-3-yne | (Z)-Hex-3-ene | >95 | >99 (200:1 cis:trans) | [5] |

| P-2 Nickel with Ethylenediamine | 1-Phenylpropyne | (Z)-1-Phenylpropene | >95 | >99 (ca. 200:1 cis:trans) | [5] |

| P-2 Nickel with Ethylenediamine | Hex-3-yn-1-ol | (Z)-Hex-3-en-1-ol | 94 | >99 | [5] |

Experimental Protocols

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol describes a general procedure for the semi-hydrogenation of an alkyne using Lindlar's catalyst.

Materials:

-

6-phenyl-2-hexyn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Ethanol (or other suitable solvent like ethyl acetate or hexane)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-phenyl-2-hexyn-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol, approximately 0.1-0.2 M concentration).

-

Catalyst Addition: To the solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate).

-

Hydrogen Atmosphere: Seal the flask and purge it with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For larger scale reactions, a Parr hydrogenator or a similar apparatus should be used at a controlled pressure (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction should be stopped once the starting material is consumed to prevent over-reduction.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield pure (Z)-6-phenyl-2-hexen-1-ol.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine

This protocol outlines the in-situ preparation of the P-2 Nickel catalyst and its use for selective alkyne hydrogenation.

Materials:

-

6-phenyl-2-hexyn-1-ol

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Ethylenediamine

-

Hydrogen gas (H₂)

-

Round-bottom flask with a sidearm for balloon attachment

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Catalyst Preparation:

-

In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of sodium borohydride (1.0 eq) in ethanol.

-

While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of P-2 Nickel will form immediately.

-

-

Reaction Setup:

-

Purge the flask containing the freshly prepared P-2 Nickel catalyst with hydrogen gas.

-

Add ethylenediamine to the catalyst suspension (typically 2-3 molar equivalents relative to the nickel catalyst).[5]

-

Add a solution of 6-phenyl-2-hexyn-1-ol in ethanol to the catalyst mixture.

-

-

Hydrogenation:

-

Seal the flask and maintain a hydrogen atmosphere (e.g., with a balloon).

-

Stir the reaction mixture vigorously at room temperature. Hydrogen uptake is usually rapid.

-

-

Monitoring: Monitor the reaction by TLC or GC. The reaction often goes to completion quickly.

-

Work-up:

-

Once the reaction is complete, vent the hydrogen.

-

Filter the mixture through a pad of activated carbon or Celite to remove the nickel catalyst.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether).

-

Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography if necessary.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflows for the described catalytic hydrogenation processes.

Caption: Experimental workflow for the catalytic hydrogenation of 6-phenyl-2-hexyn-1-ol using Lindlar's catalyst.

References

- 1. bohrium.com [bohrium.com]

- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oxidation of 6-Phenyl-2-hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of 6-phenyl-2-hexyn-1-ol, a propargylic alcohol. While specific literature on the oxidation of this exact molecule is limited, the following protocols are based on well-established and reliable methods for the oxidation of analogous propargyl alcohols. These reactions are crucial in synthetic chemistry, particularly in the development of pharmaceutical intermediates, as the resulting ynones and ynoic acids are valuable building blocks.

Introduction to the Oxidation of Propargylic Alcohols

The oxidation of propargylic alcohols, such as 6-phenyl-2-hexyn-1-ol, is a fundamental transformation in organic synthesis. Depending on the chosen oxidant and reaction conditions, the primary alcohol can be selectively oxidized to either the corresponding aldehyde (6-phenyl-2-hexynal) or further to the carboxylic acid (6-phenyl-2-hexynoic acid). These products are versatile intermediates in the synthesis of complex molecules, including biologically active compounds.

Several methods have been developed for the oxidation of propargylic alcohols, ranging from metal-catalyzed aerobic oxidations to the use of hypervalent iodine reagents.[1][2] The choice of method often depends on the desired product (aldehyde vs. carboxylic acid), the presence of other functional groups in the molecule, and considerations for green chemistry.[3][4]

Key Oxidation Reactions and Data

The following table summarizes various methods applicable to the oxidation of 6-phenyl-2-hexyn-1-ol, with typical yields observed for similar propargylic alcohols.

| Oxidation Method | Primary Product | Typical Yield (%) | Reagents | Ref. |

| TEMPO/Calcium Hypochlorite | Aldehyde | up to 97 | TEMPO, Ca(OCl)₂ | [5] |

| Iron-Catalyzed Aerobic Oxidation | Aldehyde/Ynone | Good to Excellent | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ (air) | [3] |

| Copper-Catalyzed Aerobic Oxidation | Aldehyde | Excellent | CuI, DMAP, TEMPO, O₂ (balloon) | [1] |

| N-Iodosuccinimide (NIS) Mediated Oxidation | Ynone | Moderate to Excellent | N-Iodosuccinimide (NIS) | [2] |

| Ozonolysis | Carboxylic Acid & CO₂ | - | O₃, followed by an oxidative workup | [6] |

| Potassium Permanganate (strong oxidation) | Carboxylic Acid & CO₂ | - | KMnO₄, base, heat | [7] |

Experimental Protocols

Protocol 1: Selective Oxidation to 6-phenyl-2-hexynal using TEMPO and Calcium Hypochlorite

This protocol describes a mild and efficient method for the selective oxidation of a primary propargylic alcohol to its corresponding aldehyde.[5]

Materials:

-

6-phenyl-2-hexyn-1-ol

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Calcium hypochlorite (Ca(OCl)₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-phenyl-2-hexyn-1-ol (1 mmol) in dichloromethane (10 mL).

-

Add TEMPO (0.01 mmol, 1 mol%).

-

Add calcium hypochlorite (1.1 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 6-phenyl-2-hexynal.

Protocol 2: Iron-Catalyzed Aerobic Oxidation to 6-phenyl-2-hexynal

This protocol utilizes an environmentally friendly and practical aerobic oxidation method.[3][4]

Materials:

-

6-phenyl-2-hexyn-1-ol

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

TEMPO

-

Sodium chloride (NaCl)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 6-phenyl-2-hexyn-1-ol (1 mmol) in toluene (5 mL), add Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.5 mmol, 50 mol%).

-

Stir the mixture at room temperature under an atmosphere of air (using a balloon or by leaving the flask open to the air).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite.

-

Wash the celite pad with toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 6-phenyl-2-hexynal.

Protocol 3: Oxidative Cleavage to 6-phenylpentanoic Acid using Ozonolysis

This protocol results in the cleavage of the alkyne bond to form a carboxylic acid.

Materials:

-

6-phenyl-2-hexyn-1-ol

-

Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

-

Ozone (O₃)

-

Hydrogen peroxide (H₂O₂) (for oxidative workup)

Procedure:

-

Dissolve 6-phenyl-2-hexyn-1-ol (1 mmol) in a suitable solvent like dichloromethane or methanol (10 mL) in a flask equipped with a gas inlet tube and a vent.

-